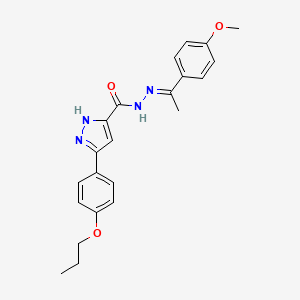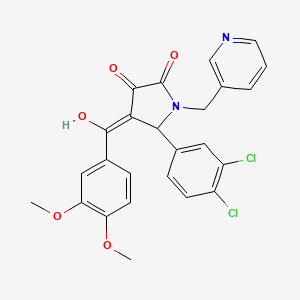
2-((4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle triazole, un groupe fluorophényle et un fragment diméthylphénylacétamide, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((4-Amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés dans des conditions acides ou basiques.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par des réactions de substitution nucléophile, souvent en utilisant des dérivés de fluorobenzène.
Formation de l'éther thio : La liaison éther thio est formée en faisant réagir le dérivé triazole avec un composé thiol approprié.
Formation de l'acétamide : La dernière étape implique l'acylation du groupe amine avec du chlorure de 2,6-diméthylphénylacétyle dans des conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou carbonyle, les transformant respectivement en amines ou en alcools.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants sont utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et alcools.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le 2-((4-Amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigué pour son potentiel en tant que sonde biochimique pour étudier les activités enzymatiques et les interactions protéiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole et le groupe fluorophényle sont des caractéristiques structurelles clés qui permettent au composé de se lier à ces cibles, modulant leur activité. Les voies exactes et les interactions moléculaires dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-((4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((4-Amino-5-(4-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide
- 2-((4-Amino-5-(4-bromophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide
- 2-((4-Amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide
Unicité
La présence du groupe fluorophényle dans le 2-((4-Amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide confère des propriétés uniques, telles qu'une lipophilie accrue et un potentiel d'interactions plus fortes avec les cibles biologiques. Cela le distingue de ses analogues avec différents substituants sur le cycle phényle.
Propriétés
Numéro CAS |
763114-90-5 |
|---|---|
Formule moléculaire |
C18H18FN5OS |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-11-4-3-5-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Clé InChI |
BYDLZLTVSJWVDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)


![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)



